molecular formula C19H31NO2Si B8758516 5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-

5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-

Cat. No.: B8758516
M. Wt: 333.5 g/mol
InChI Key: LZTSMPYESKABAS-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is a complex organic compound with a unique structure that includes a cycloheptapyridine core and a triisopropylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . This reaction proceeds through a Knoevenagel condensation product as a key intermediate, followed by further condensation to yield the dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving silyl-protected intermediates.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with molecular targets and pathways. The triisopropylsilyloxy group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The cycloheptapyridine core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is unique due to its specific combination of a cycloheptapyridine core and a triisopropylsilyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H31NO2Si

Molecular Weight

333.5 g/mol

IUPAC Name

(9R)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

InChI

InChI=1S/C19H31NO2Si/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18/h8-9,12-15,18H,7,10-11H2,1-6H3/t18-/m1/s1

InChI Key

LZTSMPYESKABAS-GOSISDBHSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCCC(=O)C2=C1N=CC=C2

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2

Origin of Product

United States

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